Bis(2-ethylhexyl)adipate-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2-ethylhexyl)adipate-d8, also known as Bis(2-ethylhexyl) phthalate (DEHP), is an ester of adipic acid and 2-ethylhexanol . It is primarily used as a plasticizer in plastic technology to impart flexibility to rigid polymers . It is also an indirect food additive formed due to contact of adhesives with polymers .

Synthesis Analysis

The synthesis of Bis(2-ethylhexyl)adipate-d8 involves the esterification of adipic acid . This process has been described in a laboratory experiment suitable for graduate students, which involves following the progress of the reaction with simple acid/base titration enabling measurement of the acid number . The reaction mixture is left at room temperature overnight, and the second session starts the next day with a second AN measurement .Molecular Structure Analysis

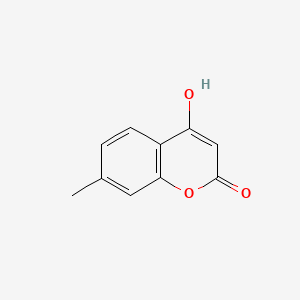

The molecular formula of Bis(2-ethylhexyl)adipate-d8 is C22H40O4-2 . It has a molecular weight of 368.5 g/mol . The IUPAC name for this compound is 2,2-bis(2-ethylhexyl)hexanedioate .Chemical Reactions Analysis

As an ester, Bis(2-ethylhexyl)adipate-d8 reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

Bis(2-ethylhexyl)adipate-d8 is a colorless to straw-colored liquid with a mild odor . It has a molecular weight of 368.5 g/mol . It has a topological polar surface area of 80.3 Ų . It is insoluble in water .Applications De Recherche Scientifique

Food Product Analysis

Nerín, Gancedo, and Cacho (1992) developed a method for extracting bis(2-ethylhexyl) adipate (DEHA), a plasticizer, from high-fat foods like cheese. This method, involving an ultrasonic bath and hexane, simplifies the analysis of DEHA migration into foods (Nerín, Gancedo, & Cacho, 1992).

Environmental and Health Impact

- Huff (1982) highlights DEHA's use in various consumer products and its dispersion in polymers. DEHA's potential health and environmental impacts, despite its widespread use, necessitate further study (Huff, 1982).

- Boran and Terzi (2017) investigated DEHA's toxic effects on zebrafish larvae, finding concentration-dependent DNA damage and changes in stress-related genes, indicating potential ecological risks (Boran & Terzi, 2017).

Material Science Applications

- Liu et al. (2021) synthesized oleate plasticizers as greener alternatives to DEHA in poly(vinyl chloride), offering environmental benefits and improved cold resistance (Liu et al., 2021).

- Barnabé et al. (2008) found significant quantities of DEHA and its biodegradation products in a large urban sewage treatment plant. This highlights the challenges in removing these plasticizers from wastewater and their environmental persistence (Barnabé et al., 2008).

Analytical Chemistry Applications

- Tu, Garza, and Coté (2019) developed a surface-enhanced Raman spectroscopy-based sensor for detecting trace DEHP, another phthalate, demonstrating the importance of sensitive analytical methods for monitoring similar compounds (Tu, Garza, & Coté, 2019).

Toxicology and Health Safety

- A study on carcinogenesis in rats and mice by di(2-ethylhexyl)adipate revealed species-specific responses, emphasizing the need for careful evaluation of plasticizers in health studies (National Toxicology Program technical report series, 1982).

Safety And Hazards

Orientations Futures

Bis(2-ethylhexyl)adipate-d8 is used as a plasticizer in the preparation of various polymers . Recently, new alternative plasticizers have been launched on the market to overcome restrictions imposed on bis-2-ethylhexyl phthalate (DEHP), one of the major phthalates used worldwide . Adipic acid esters exhibit lower viscosities than phthalates and other plasticizers and are also used as plasticizers, mainly in food contact applications .

Propriétés

Numéro CAS |

1214718-98-5 |

|---|---|

Nom du produit |

Bis(2-ethylhexyl)adipate-d8 |

Formule moléculaire |

C22H42O4 |

Poids moléculaire |

378.623 |

Nom IUPAC |

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |

InChI |

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2 |

Clé InChI |

SAOKZLXYCUGLFA-QSIDXAOLSA-N |

SMILES |

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC |

Synonymes |

Hexanedioic Acid Bis(2-ethylhexyl)-d8 Ester; ADO-d8; ADO (Lubricating Oil)-d8; Adimoll DO-d8; Adipol 2EH-d8; Arlamol DO-d8; Bisoflex DOA-d8; Crodamol DOA-d8; DOA-d8; Dermol DOA-d8; Di(2-ethylhexyl) Adipate-d8; Diacizer DOA-d8; Diethylhexyl Adipate-d8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)